molecular formula C8H8BrN B1529178 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 1140240-18-1

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No. B1529178
CAS RN: 1140240-18-1
M. Wt: 198.06 g/mol
InChI Key: UIEJOGLUJIGKKR-UHFFFAOYSA-N
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Description

“2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound . It is a derivative of “6,7-dihydro-5H-cyclopenta[b]pyridine”, which is a key intermediate of cefpirome .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are related to “this compound”, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by LC-MS and 1H NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 351.8±42.0 °C .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is significantly utilized in pharmaceutical research. It finds application in the synthesis of various pharmaceuticals, including fourth-generation Cefpirome, a potent antibiotic. This compound is gaining interest due to its role as a side-chain in Cefpirome production. It's also used in the development of bactericides and antimicrobials (Fu Chun, 2007).

Synthesis Methods and Efficiency

Different synthesis methods for this compound have been explored, with the acrolein route showing notable efficiency. This method has an 87.4% yield, indicating its potential for large-scale production and commercial applications in pharmaceutical synthesis (Zhao Xin-qi, 2007).

Catalytic Oxidation and Green Chemistry

Research in green chemistry has led to the development of a manganese-catalyzed oxidation process for related compounds. This method offers high yield and chemoselectivity, demonstrating the potential of environmentally friendly approaches in the synthesis of complex organic compounds (Lanhui Ren et al., 2015).

Anticancer and Antiulcer Applications

Some studies have indicated that this compound exhibits various biological activities, including potential anticancer and antiulcer properties. These findings open avenues for its use in developing new therapeutics (Chen Li-gong, 2004).

Multicomponent Synthesis and Structural Analysis

Advanced multicomponent synthesis techniques have been employed to create derivatives of this compound. These methods enhance the versatility and scope of its applications in medicinal chemistry (I. V. Dyachenko et al., 2020).

Mechanism of Action

The mechanism of action for the reactions involving “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” includes direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .

Safety and Hazards

There is limited information available on the safety and hazards of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine”. It should be stored in a cool, dry, well-ventilated warehouse, away from fire and heat sources, and protected from direct sunlight .

properties

IUPAC Name

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEJOGLUJIGKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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